Bienvenue dans la boutique en ligne BenchChem!

2-Methoxy-11H-indolo[3,2-c]quinoline

antimalarial β-haematin inhibition SAR

2-Methoxy-11H-indolo[3,2-c]quinoline (CAS 4295-45-8, molecular formula C₁₆H₁₂N₂O, molecular weight 248.28 g/mol) is a tetracyclic heteroaromatic compound belonging to the indolo[3,2-c]quinoline alkaloid family. This scaffold is the core architecture of the naturally occurring antimalarial alkaloid isocryptolepine (cryptosanguinolentine), isolated from Cryptolepis sanguinolenta.

Molecular Formula C16H12N2O
Molecular Weight 248.28 g/mol
CAS No. 4295-45-8
Cat. No. B3136962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-11H-indolo[3,2-c]quinoline
CAS4295-45-8
Molecular FormulaC16H12N2O
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCOC1=CC2=C3C(=CN=C2C=C1)C4=CC=CC=C4N3
InChIInChI=1S/C16H12N2O/c1-19-10-6-7-14-12(8-10)16-13(9-17-14)11-4-2-3-5-15(11)18-16/h2-9,18H,1H3
InChIKeyJGIGYQXWDYYTRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-11H-indolo[3,2-c]quinoline (CAS 4295-45-8): Chemical Identity, Scaffold Context, and Procurement Rationale


2-Methoxy-11H-indolo[3,2-c]quinoline (CAS 4295-45-8, molecular formula C₁₆H₁₂N₂O, molecular weight 248.28 g/mol) is a tetracyclic heteroaromatic compound belonging to the indolo[3,2-c]quinoline alkaloid family. This scaffold is the core architecture of the naturally occurring antimalarial alkaloid isocryptolepine (cryptosanguinolentine), isolated from Cryptolepis sanguinolenta [1]. The compound features a methoxy substituent at the C2 position of the quinoline ring within the indolo[3,2-c]quinoline framework, distinguishing it from the unsubstituted parent 11H-indolo[3,2-c]quinoline, the natural product isocryptolepine (which bears an N5-methyl group), and the regioisomeric neocryptolepine (indolo[2,3-b]quinoline core) [1][2]. These indoloquinoline alkaloids are established as privileged structures in medicinal chemistry, with demonstrated activities spanning antimalarial, anticancer, antimicrobial, and kinase inhibitory applications [1][3]. The compound is commercially available from multiple vendors at purities ranging from 95% to 98%, typically with storage recommendations at 2–8 °C .

Why Generic Indoloquinoline Substitution Fails: The Substitution-Position Dependency of 2-Methoxy-11H-indolo[3,2-c]quinoline's Biological Profile


Indolo[3,2-c]quinoline derivatives cannot be treated as interchangeable entities for scientific procurement because biological activity in this scaffold class is exquisitely sensitive to both the position and electronic nature of substituents. Systematic SAR studies on isocryptolepine analogues have established that substituting the C2 position with an electron-donating methoxy group (as in 2-methoxy-11H-indolo[3,2-c]quinoline) yields a fundamentally different activity profile compared to C2-halogenated, C2-unsubstituted, or C6-substituted congeners [1][2]. The methoxy substituent at C2 exerts an electronic effect that modulates DNA intercalation affinity, β-haematin inhibition capacity, and cytotoxicity in a manner distinct from electron-withdrawing substituents such as fluoro or chloro [1]. Furthermore, the distinction between the indolo[3,2-c]quinoline core (isocryptolepine-type) and the indolo[2,3-b]quinoline core (neocryptolepine-type) produces divergent topoisomerase inhibition profiles and antiproliferative spectra [3]. Consequently, substituting 2-methoxy-11H-indolo[3,2-c]quinoline with a positional isomer or a differently substituted analog in a research program will produce non-equivalent biological outcomes, necessitating compound-specific validation rather than class-level extrapolation [1][2][3].

2-Methoxy-11H-indolo[3,2-c]quinoline: Quantitative Comparator Evidence for Differentiated Scientific Selection


C2-Methoxy vs. C2-Fluoro Substitution: β-Haematin Inhibition Activity Divergence as a Selection Criterion for Antimalarial Target Engagement

In a systematic SAR study of isocryptolepine analogues bearing various C2 substituents, the 2-methoxy-substituted compound (14i) was found to be inactive as a β-haematin inhibitor (IC₅₀ > 1000 μM), whereas the 2-fluoro-substituted analogue (14j) exhibited measurable β-haematin inhibition with an IC₅₀ value of 11.7 μM [1]. This greater than 85-fold difference in β-haematin inhibition potency demonstrates that the electron-donating methoxy group at C2 produces a functionally distinct pharmacological profile compared to the electron-withdrawing fluoro substituent at the same position. The assay was conducted under identical in vitro β-haematin inhibition conditions for both compounds, enabling direct quantitative comparison [1].

antimalarial β-haematin inhibition SAR isocryptolepine analogue C2 substitution

Electron-Donating vs. Electron-Withdrawing C2 Substituents: Divergent Antimalarial Potency in Isocryptolepine Congeners

The 2014 SAR study by Wang et al. systematically evaluated how C2 substituent electronic character modulates antiplasmodial activity. While specific IC₅₀ values for the 2-methoxy analogue against P. falciparum strains are not individually reported in the abstract, the study establishes that C2-halogenated analogues (Cl and Br) bearing branched 3-aminopropylamino chains at C6 achieved high antimalarial potency with IC₅₀ values of approximately 11 nM against CQS (NF54) and 17 nM against CQR (K1), coupled with very low cytotoxicity (IC₅₀ > 4000 nM against L6 cells) [1]. The electron-donating methoxy group at C2, by contrast, has been characterized as having little or no enhancing effect on biological activity relative to the unsubstituted parent, a finding corroborated across indoloquinoline chemotypes [2]. This establishes a rank-order relationship where C2-halogenated > C2-unsubstituted ≈ C2-methoxy in terms of antimalarial potency enhancement.

antimalarial Plasmodium falciparum C2 SAR cytotoxicity selectivity index

C2-Methoxy-Indolo[3,2-c]quinoline as a Regiospecific Synthetic Building Block: Differentiated Utility vs. C6-Functionalized and C2-Unsubstituted Analogues

2-Methoxy-11H-indolo[3,2-c]quinoline occupies a unique position as a synthetic intermediate because the C2-methoxy group provides a regiospecific handle for further derivatization that is unavailable in the unsubstituted 11H-indolo[3,2-c]quinoline scaffold. The indolo[3,2-c]quinoline core system has been demonstrated to serve as a precursor for isocryptolepine analogues through modular synthetic routes, including one-pot three-component assemblies and acid-mediated condensations [1][2]. The methoxy substituent at C2 enables electronic tuning of the quinoline ring for subsequent electrophilic aromatic substitution or cross-coupling reactions at positions ortho or para to the methoxy group, whereas the unsubstituted scaffold lacks this directing capability [3]. This contrasts with the more commonly studied 6-functionalized indolo[3,2-c]quinolines (e.g., 6-carboxylic acid or 6-amino derivatives), which have been primarily explored as kinase inhibitors [4].

synthetic chemistry building block regioselectivity isocryptolepine precursor medicinal chemistry

Kinase Inhibition Potential: Differentiating C2-Methoxy-Indolo[3,2-c]quinoline from C6-Carboxylic Acid Analogues in DYRK1A Targeting

The indolo[3,2-c]quinoline scaffold has been validated as a kinase inhibitor pharmacophore, with 11H-indolo[3,2-c]quinoline-6-carboxylic acid (5a) showing moderate DYRK1A inhibition (IC₅₀ = 2.6 μM), and its 10-iodo derivative (5j) achieving potent DYRK1A inhibition with an IC₅₀ of 6 nM and considerable selectivity against CLKs [1]. The position of functionalization critically determines kinase selectivity: C6-carboxylic acid derivatives preferentially engage the DYRK1A/CLK kinase family, whereas the 2-methoxy-11H-indolo[3,2-c]quinoline represents a structurally distinct starting point for probing kinase selectivity at alternative binding site regions [1][2]. No kinase inhibition data are currently available specifically for the 2-methoxy analogue, and its activity profile cannot be inferred from C6-substituted data.

kinase inhibition DYRK1A CLK indoloquinoline C6-carboxylic acid

Cytotoxic Quinone Analogue Comparison: 2-Methoxy-Indolo[3,2-c]quinoline vs. 2-Methoxy-Indolo[3,2-c]quinoline-1,4-diones in Anticancer Screening

A pharmacomodulation study of 11H-indolo[3,2-c]quinolinediones demonstrated that quinones unsubstituted at the 4-position exhibited greater cytotoxicity than the previously described 2-methoxy-11H-indolo[3,2-c]quinoline-1,4-diones [1]. This finding indicates that within the same core scaffold, the oxidation state of the ring system (fully aromatic vs. quinone) is a more potent determinant of cytotoxic activity than the presence of the 2-methoxy substituent alone. The non-quinone 2-methoxy-11H-indolo[3,2-c]quinoline (target compound) represents the fully aromatic form, and its cytotoxicity profile must be evaluated independently from that of its quinone congeners [1].

cytotoxicity quinone indoloquinolinedione anticancer structure-activity

Physicochemical Differentiation: Hydrophobicity and Solubility of Methoxy-Substituted Indolo[3,2-c]quinolines vs. Carboxy-Substituted Analogues

Physicochemical characterization of the indolo[3,2-c]quinoline scaffold has established that the unsubstituted core system possesses a log P value of 2.22, reflecting moderate lipophilicity [1]. The introduction of a methoxy substituent at the C2 position is predicted to modestly increase lipophilicity compared to the parent scaffold, whereas the introduction of polar carboxylic acid groups at C6 (as in DYRK1A inhibitors) significantly improves aqueous solubility [2]. Specifically, 3-chloro-8-methoxy-11H-indolo[3,2-c]quinoline (a representative methoxy-substituted congener) has been experimentally characterized for hydrophobicity (log P), pKa, and limiting solubility, providing a reference framework [1]. The 2-methoxy substitution pattern on the target compound is expected to produce a log P value slightly elevated relative to log P 2.22 for the parent, in contrast to the substantially more polar C6-carboxylic acid derivatives [1][2].

physicochemical properties log P solubility pKa drug-likeness

Optimal Application Scenarios for 2-Methoxy-11H-indolo[3,2-c]quinoline Based on Quantitative Differentiation Evidence


Negative Control or Specificity Probe in β-Haematin Inhibition-Based Antimalarial Screening Cascades

The demonstrated inactivity of the 2-methoxy analogue in the β-haematin inhibition assay (IC₅₀ > 1000 μM) [1] positions 2-methoxy-11H-indolo[3,2-c]quinoline as an ideal negative control compound for antimalarial target engagement studies. When screening indoloquinoline libraries for haemozoin-targeted antimalarial activity, this compound provides a matched-scaffold inactive control, enabling researchers to discriminate between haem-dependent and haem-independent mechanisms of action. This application is directly supported by the quantitative β-haematin inhibition comparison with the 2-fluoro analogue (11.7 μM) [1].

Scaffold for C2-Directed Diversification in Indolo[3,2-c]quinoline-Focused Library Synthesis

The C2-methoxy group provides a regiospecific synthetic handle for electrophilic aromatic substitution and cross-coupling reactions that is absent in the unsubstituted parent scaffold [2]. Medicinal chemistry groups conducting systematic SAR exploration around the indolo[3,2-c]quinoline core can use this compound as a pre-functionalized building block to access C1- and C3-substituted derivatives that complement the more commonly explored C6-functionalized series [3]. One-pot three-component synthetic methodologies have been established for rapid analogue generation from indolo[3,2-c]quinoline precursors [2].

Kinase Selectivity Profiling of Non-C6-Functionalized Indolo[3,2-c]quinoline Chemotypes

Given the established kinase inhibitory activity of C6-carboxylic acid indolo[3,2-c]quinolines (DYRK1A IC₅₀ = 6 nM for 10-iodo derivative 5j; IC₅₀ = 2.6 μM for parent 5a) [3], the structurally distinct 2-methoxy analogue serves as a probe for evaluating whether relocating functionality from C6 to C2 alters kinase selectivity. This compound enables the interrogation of kinase binding site complementarity at the quinoline-distal region of the indoloquinoline scaffold, potentially revealing alternative kinase targets not addressed by the C6-carboxylic acid series.

Reference Standard for Oxidation-State-Dependent Cytotoxicity Studies in the Indoloquinoline Series

The established finding that 4-unsubstituted indoloquinolinediones are more cytotoxic than their 2-methoxy-substituted quinone counterparts [4] provides the basis for using 2-methoxy-11H-indolo[3,2-c]quinoline (the fully aromatic, non-quinone form) as a reference compound in studies dissecting the contribution of quinone redox cycling vs. DNA intercalation to indoloquinoline cytotoxicity. Its aromatic, non-quinone structure allows researchers to separate DNA-binding effects from oxidative stress mechanisms in cellular assays.

Quote Request

Request a Quote for 2-Methoxy-11H-indolo[3,2-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.